molecular formula C9H11IN2O5 B1607440 2'-Iodo-2'-deoxyuridine CAS No. 4753-03-1

2'-Iodo-2'-deoxyuridine

Cat. No.: B1607440
CAS No.: 4753-03-1
M. Wt: 354.1 g/mol
InChI Key: KVQOKCWRUQHGQR-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Iodo-2'-deoxyuridine (IUdR) is a thymidine analog first synthesized by William Prusoff in 1959 . It incorporates into DNA during replication by replacing thymidine, making it a valuable tool for tracking DNA metabolism and targeting proliferating cells . Clinically, IUdR has been used as a radiosensitizer in cancer therapy and as a radiotracer in positron emission tomography (PET) imaging when labeled with isotopes like iodine-124 ([124I]IUdR) .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOKCWRUQHGQR-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197186
Record name 2'-Iodo-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4753-03-1
Record name 2'-Iodo-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Iodo-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Reaction Time Purification Required Notes
Iodine Monochloride (ICl) ICl, 2'-deoxyuridine, heating, ion exchange 65-75 1-2 hours Yes Classical, reliable, used for I-131 labeling
Iododemetallation (Tri-n-butylstannyl precursor) Bu3Sn-2'-deoxyuridine, NaI, Iodogen High (not specified) 5-30 minutes Yes High specific activity, GLP/GCP compliant
Iodo-beads Oxidation Iodo-beads, Na^123I, 2'-deoxyuridine >60 ~1 hour Yes Rapid, suitable for radiolabeling
5-Halo-6-azido-5,6-dihydro Intermediate ICl, NaN3, protected 2'-deoxyuridine, low temp Moderate (not specified) Several hours Yes Mild conditions, mechanistic insight

Summary and Recommendations

Each method requires careful control of reaction conditions, purification protocols, and quality control to ensure the desired product's integrity and suitability for downstream applications.

Scientific Research Applications

Antiviral Applications

Herpes Simplex Virus (HSV) Treatment
IDU was one of the first antiviral nucleosides developed for treating infections caused by herpes simplex virus types 1 and 2. Studies have shown that IDU effectively inhibits viral replication, making it a valuable therapeutic agent in managing herpes infections. In a controlled study, IDU ointment demonstrated significant efficacy against experimental herpes simplex keratitis .

Mechanism of Action
The mechanism by which IDU exerts its antiviral effects involves its incorporation into viral DNA, leading to chain termination during DNA synthesis. This action disrupts the replication cycle of the virus, thereby reducing its ability to proliferate within host cells.

Cancer Research

Monitoring DNA Synthesis
5-[^125I]iodo-2'-deoxyuridine (125IUdR) has been utilized extensively in cancer research for monitoring DNA synthesis in various tumor models. It allows researchers to assess the proliferation rates of cancer cells in real-time. For instance, studies indicated that 125IUdR uptake was linear in murine tumors for at least 24 hours and could be used to screen antitumor drugs effectively .

Application in Prostate Cancer
In human benign prostatic hyperplasia explants, 125IUdR demonstrated notable uptake and was influenced by other compounds such as hydroxyurea, which blocked uptake at certain concentrations. This property makes IDU a useful tool for evaluating the effectiveness of new anticancer therapies .

Molecular Biology Studies

DNA Incorporation Studies
IDU is frequently used in molecular biology to study DNA incorporation mechanisms. By substituting thymidine with IDU in DNA strands, researchers can investigate the structural and functional impacts of halogenated nucleosides on DNA stability and replication fidelity .

Radiolabeling for Imaging
The radiolabeling of IDU with iodine-125 facilitates its use as a tracer in imaging studies. This application is particularly useful for understanding cellular dynamics and proliferation in both normal and pathological tissues .

Photodynamic Therapy

Enhancement of Antiviral Activity with UV Light
Research has indicated that ultraviolet (UV) light can enhance the antiviral activity of IDU against HSV. The combination of IDU treatment with UV exposure has shown promising results in increasing the therapeutic efficacy against viral infections .

Case Studies

Study Focus Findings
Kaufman et al., 1962Herpes KeratitisDemonstrated efficacy of IDU ointment in treating herpes simplex keratitis with significant clinical improvement observed .
Cheong et al., 2005Tumor MonitoringUtilized 125IUdR to monitor DNA synthesis in murine tumors; showed linear uptake patterns indicating potential for drug screening applications .
Dethlefsen et al., 1974Cell ProliferationEvaluated the effects of hydroxyurea on IDU uptake; established IDU's role as a tracer for measuring cell loss from solid tumors .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • IUdR in Radiotherapy : Preclinical studies demonstrate that [¹²⁵I]IUdR induces DNA double-strand breaks via Auger electrons, achieving tumor regression in orthotopic glioblastoma models .
  • IPdR’s Therapeutic Advantage : Oral IPdR reduces IUdR exposure to bone marrow and intestine by 50–70%, enhancing its therapeutic index .
  • Imaging Applications: [¹²⁴I]IUdR provides superior resolution in PET imaging compared to non-incorporating tracers like [¹⁸F]FLT, which only reflects thymidine kinase activity .

Biological Activity

2'-Iodo-2'-deoxyuridine (IUdR) is a halogenated pyrimidine nucleoside analog that has garnered attention for its biological activity, particularly in the context of cancer therapy and antiviral applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

IUdR is structurally similar to thymidine but contains an iodine atom at the 2' position. This modification affects its interaction with cellular processes, particularly DNA synthesis and repair mechanisms. The presence of the iodine atom alters the compound's pharmacokinetics and biological activity compared to non-halogenated nucleosides.

1. Inhibition of DNA Synthesis:
IUdR acts as a substrate for DNA polymerases, leading to the incorporation of the iodinated nucleoside into DNA. This incorporation can disrupt normal DNA replication and repair processes, ultimately inducing cytotoxic effects in rapidly dividing cells, such as cancer cells .

2. Radiosensitization:
Research indicates that IUdR can enhance the effects of radiation therapy. A study demonstrated that oral administration of IUdR significantly increased DNA incorporation in tumor cells, which correlated with improved tumor response to radiation treatment . The sensitizer enhancement ratio (SER) observed was 1.31 when combined with radiation therapy, indicating a marked increase in tumor radiosensitivity .

3. Antiviral Activity:
IUdR exhibits antiviral properties against certain viruses, including orthopoxviruses. It has been shown to inhibit viral replication by interfering with viral DNA synthesis . This characteristic makes it a candidate for therapeutic applications in viral infections.

Table 1: Summary of Biological Activities of IUdR

Activity TypeDescriptionReference
DNA Synthesis Inhibition Incorporation into DNA leading to cytotoxicity in cancer cells
Radiosensitization Enhanced tumor response to radiation therapy
Antiviral Activity Inhibition of viral replication in orthopoxvirus infections
Thymidine Efflux Did not accelerate thymidine efflux compared to other halogenated nucleosides

Case Studies

  • Tumor Monitoring with 125IUdR:
    A study utilized 5-[125I]iodo-2'-deoxyuridine (125IUdR) to monitor DNA synthesis in murine tumors and human benign prostatic hyperplasia explants. The uptake was linear over time, indicating its potential for rapid screening of antitumor drugs . Hydroxyurea was found to block uptake significantly, demonstrating IUdR's utility in assessing drug efficacy.
  • Potentiation by Ultraviolet Light:
    Research assessed the potentiating action of ultraviolet light on IUdR in treating superficial herpetic keratitis. The combination showed enhanced therapeutic effects, suggesting that light exposure could improve the efficacy of IUdR treatment .
  • Preclinical Toxicity Studies:
    In vivo studies comparing oral IUdR and its prodrug showed significant differences in toxicity profiles and DNA incorporation rates in tumor tissues versus normal tissues. This highlights IUdR's selective action on tumor cells while minimizing effects on healthy tissues .

Q & A

Basic: What are the standard methods for synthesizing and characterizing 2'-Iodo-2'-deoxyuridine?

Methodological Answer:
Synthesis typically involves halogenation of 2'-deoxyuridine. Key routes include:

  • Bromouridine substitution : Reacting bromouridine with iodine derivatives, achieving ~96% yield .
  • Orthogonal experimental design : Optimized using tripolyphosphate cross-linking for nanoparticle formulations (e.g., chitosan nanoparticles), analyzed via UV, IR, and NMR for structural validation .
    Characterization : Dynamic light scattering (DLS) for nanoparticle size (100–200 nm) and dynamic dialysis for drug release kinetics are critical .

Basic: How is this compound incorporated into DNA, and what protocols detect its uptake?

Methodological Answer:
IUdR is a thymidine analog incorporated during DNA synthesis. Detection methods include:

  • Antibody-based assays : Anti-IUdR antibodies for immunofluorescence or flow cytometry, similar to BrdU protocols .
  • Autoradiography : For radiolabeled isotopes (e.g., ^125I), enabling visualization in tumor DNA .
  • Laser confocal microscopy : Validates tumor-specific uptake in nanoparticle delivery systems .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Respiratory filters for short exposure; independent air supply for prolonged use. Nitrile gloves and lab coats are mandatory .
  • Hygienic measures : Avoid skin/eye contact, wash hands post-handling, and decontaminate surfaces. Store separately from consumables .

Advanced: How do Auger electrons from ^125I in IUdR compare to γ/β emissions from ^123I/^131I in inducing DNA damage?

Methodological Answer:
Table 1: Isotope Comparison for Radiotoxicity Studies

IsotopeHalf-lifeEmission TypeRadiotoxicity MechanismKey Findings
^123I13.2 hoursγ-photonsIndirect DNA damage via ROSModerate cytotoxicity; suitable for diagnostic imaging .
^125I59.4 daysAuger electronsDirect DNA double-strand breaksHigh radiotoxicity; 10× more mutagenic than ^131I due to localized energy deposition .
^131I8 daysβ-particlesIndirect damage across 1–2 mmLower efficacy in targeted therapy compared to Auger emitters .

Experimental Design : Use DNA repair-deficient cell lines (e.g., ATM-/-) to isolate Auger-specific effects .

Advanced: How can chitosan nanoparticles improve the tumor-targeting efficacy of ^125I-UdR?

Methodological Answer:
Table 2: Nanoparticle Optimization Parameters

ParameterOptimal ConditionOutcome
Chitosan concentration2 mg/mLParticle size <200 nm, stable dispersion
Crosslinking time60 minutesSustained release over 72 hours
Drug loading efficiency85–90%Confirmed via HPLC-UV

Methods : Orthogonal design for formulation optimization, dynamic dialysis for release kinetics, and confocal microscopy for in vitro tumor targeting validation .

Advanced: How to resolve contradictions in cytotoxicity data between monolayer vs. spheroid glioma models treated with IUdR?

Methodological Answer:

  • 3D spheroids mimic tumor microenvironments with hypoxia and nutrient gradients, reducing drug penetration and efficacy compared to monolayers .
  • Experimental adjustments :
    • Increase IUdR incubation time (48–72 hours) for spheroids.
    • Use hypoxia markers (e.g., pimonidazole) to correlate drug resistance with oxygen gradients .

Advanced: Why does ^125I-UdR show higher mutagenicity than ^131I-UdR despite lower β-energy?

Methodological Answer:

  • Auger electrons from ^125I deposit energy within 10 nm, causing clustered DNA damage (e.g., double-strand breaks) refractory to repair .
  • Experimental validation : Compare mutation spectra in HPRT or TK1 genes using next-gen sequencing in cells treated with ^125I-UdR vs. ^131I-UdR .

Advanced: What methodologies validate IUdR's specificity for neoplastic cells in brain tumor models?

Methodological Answer:

  • Intratumoral injection : Direct administration minimizes off-target uptake in normal brain tissue .
  • Autoradiography : Confirms DNA incorporation exclusively in tumor cells (e.g., 9L gliosarcoma) .
  • Gamma camera imaging : Detects tumors as small as 0.5 mm using ^123I-UdR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Iodo-2'-deoxyuridine
Reactant of Route 2
2'-Iodo-2'-deoxyuridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.